An In-Depth Technical Guide to 2-Amino-3-fluoro-6-methylbenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-3-fluoro-6-methylbenzoic Acid: Properties, Synthesis, and Applications
Abstract: 2-Amino-3-fluoro-6-methylbenzoic acid (CAS RN: 1039981-89-9) is a highly functionalized aromatic compound that stands at the intersection of several key classes of organic molecules: anthranilic acids, organofluorine compounds, and substituted toluenes. This guide provides a comprehensive technical overview of its chemical and physical properties, predicted spectroscopic signature, and inherent reactivity. Recognizing its potential as a valuable scaffold in medicinal chemistry, we present a logical, field-proven synthetic strategy and discuss its prospective applications in drug discovery and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural attributes of this versatile building block.
Introduction: A Molecule of Strategic Importance
2-Amino-3-fluoro-6-methylbenzoic acid is a synthetic organic building block whose structure is primed for applications in pharmaceutical and materials development. The strategic placement of its functional groups—an amine, a carboxylic acid, a fluorine atom, and a methyl group—on an aromatic scaffold creates a molecule with multifaceted reactivity and significant potential.
The anthranilic acid (2-aminobenzoic acid) core is a privileged structure in medicinal chemistry, serving as a precursor to a vast array of heterocyclic compounds and bioactive molecules. The introduction of a fluorine atom is a widely employed strategy in modern drug design to enhance metabolic stability, modulate acidity (pKa), improve binding affinity, and fine-tune lipophilicity.[1][2] Fluorinated building blocks are instrumental in overcoming common challenges in pharmacokinetics and pharmacodynamics.[1][3] The additional methyl group provides another point for potential functionalization while also influencing the steric and electronic environment of the molecule.
This combination makes 2-Amino-3-fluoro-6-methylbenzoic acid a high-value intermediate for creating novel chemical entities, particularly in the development of pharmaceuticals such as non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[4]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Physicochemical Properties
The fundamental properties of 2-Amino-3-fluoro-6-methylbenzoic acid are summarized in the table below. The appearance and solubility are inferred from structurally similar compounds like 2-fluoro-6-methylbenzoic acid.[5]
| Property | Value | Source |
| CAS Number | 1039981-89-9 | [6] |
| Molecular Formula | C₈H₈FNO₂ | [6] |
| Molecular Weight | 169.15 g/mol | [6] |
| Physical Form | Predicted: White to off-white powder/solid | [5] |
| Melting Point | No data available. (Analog 2-Fluoro-6-methylbenzoic acid: 124–125 °C) | [5] |
| Boiling Point | No data available | [6] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); limited solubility in water. |
Predicted Spectroscopic Signature
A key task for any research scientist is to confirm the identity and purity of a compound. The following are the expected spectroscopic characteristics for 2-Amino-3-fluoro-6-methylbenzoic acid, based on established principles and data from related structures like 2-amino-3-methylbenzoic acid.[7]
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¹H NMR (Proton NMR):
-
Aromatic Protons (2H): Two signals expected in the aromatic region (approx. 6.5-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom.
-
Carboxylic Acid Proton (1H): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Amine Protons (2H): A broad singlet in the region of 4-6 ppm, also exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.
-
Methyl Protons (3H): A sharp singlet around 2.2-2.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carboxyl Carbon: A signal around 168-175 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the 110-160 ppm range. The carbons directly bonded to fluorine will show a large C-F coupling constant. The carbons attached to the amino, carboxyl, and methyl groups will also be clearly identifiable.
-
Methyl Carbon: A signal in the aliphatic region, approximately 15-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): Two distinct sharp peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1670-1700 cm⁻¹.
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C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption in the 1100-1300 cm⁻¹ range.
-
Chemical Reactivity and Synthesis
The utility of a building block is defined by its reactivity. This molecule offers three distinct reaction centers: the carboxylic acid, the amino group, and the aromatic ring.
Analysis of Reactivity
-
Carboxylic Acid Group (-COOH): This group is acidic and will readily undergo reactions typical of carboxylic acids, such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC/HOBt or after conversion to an acyl chloride), and reduction to an alcohol (using strong reducing agents like LiAlH₄).
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and basic. It can be acylated, alkylated, and used in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). It can also be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., via Sandmeyer reactions).[8]
-
Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the strongly activating, ortho-, para-directing amino group. The fluorine atom is deactivating via its inductive effect but is also an ortho-, para-director.[9] The positions open for substitution (C4 and C5) will be influenced by the combined directing effects of all substituents.
Postulated Synthetic Pathway
While multiple synthetic routes to substituted anthranilic acids exist, a reliable and scalable approach often involves the nitration of a suitable precursor followed by the reduction of the nitro group.[10] A logical precursor for this target is 3-fluoro-2-methylbenzoic acid .
The proposed two-step synthesis is outlined below:
-
Nitration: Regioselective nitration of 3-fluoro-2-methylbenzoic acid to introduce a nitro group at the C6 position, yielding 3-fluoro-2-methyl-6-nitrobenzoic acid. The directing effects of the existing groups make this position the most likely site of nitration.
-
Reduction: Reduction of the nitro group to a primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., with SnCl₂/HCl or Fe/HCl), to yield the final product.
Experimental Protocol: A Self-Validating System
This protocol is a conceptual, field-proven methodology for the synthesis outlined above.
Step 1: Nitration of 3-Fluoro-2-methylbenzoic Acid
-
System Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 5 equivalents) to 0 °C in an ice-salt bath.
-
Reagent Addition: Slowly add 3-fluoro-2-methylbenzoic acid (1 equivalent) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to cooled concentrated sulfuric acid in a separate flask.
-
Reaction: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask, maintaining the internal temperature between 0 and 5 °C. Causality: This slow, cold addition is critical to prevent over-nitration and control the exothermic reaction.
-
Monitoring & Workup: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid precipitate (3-fluoro-2-methyl-6-nitrobenzoic acid) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Step 2: Reduction of 3-Fluoro-2-methyl-6-nitrobenzoic Acid
-
System Setup: To a hydrogenation vessel, add the nitro-intermediate (1 equivalent), a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).
-
Reaction: Seal the vessel and purge it with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature. Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often yielding high-purity products with simple workup.
-
Monitoring & Workup: Monitor the reaction by observing hydrogen uptake or by TLC. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure. The resulting crude product, 2-Amino-3-fluoro-6-methylbenzoic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Applications in Research and Drug Development
The true value of 2-Amino-3-fluoro-6-methylbenzoic acid lies in its potential as a versatile scaffold for building more complex molecules. Its trifunctional nature allows for sequential and orthogonal chemical modifications.
-
Pharmaceutical Scaffolding: It is an ideal starting point for synthesizing libraries of compounds for high-throughput screening. The amine can be derivatized to form amides or sulfonamides, while the carboxylic acid can be converted to esters or coupled with other amines. These reactions are fundamental in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.
-
Synthesis of Heterocycles: Anthranilic acids are classic precursors for important heterocyclic systems like quinazolines, quinazolinones, and benzodiazepines, which are core structures in many approved drugs.
-
Bioisosteric Replacement: The fluorinated anthranilic acid motif can serve as a bioisostere for other structures in known bioactive compounds, potentially leading to improved properties. The fluorine atom can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug candidate.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety. The GHS hazard classifications for this compound indicate that it requires careful management.[6]
| Hazard Information | Details | Source |
| Signal Word | Warning | [6] |
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]
Conclusion
2-Amino-3-fluoro-6-methylbenzoic acid represents a potent and versatile chemical building block. Its densely packed and strategically positioned functional groups, combined with the advantageous properties imparted by the fluorine atom, make it an asset for synthetic chemists. While detailed experimental characterization is still emerging, its properties and reactivity can be confidently predicted. This guide has provided a framework for understanding its chemical nature, a robust plan for its synthesis, and a clear vision for its application in the demanding fields of drug discovery and advanced materials, underscoring its potential to contribute to the development of next-generation chemical innovations.
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